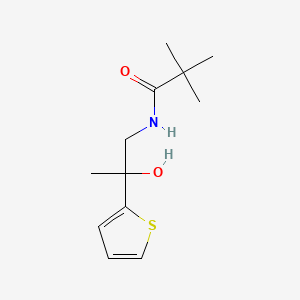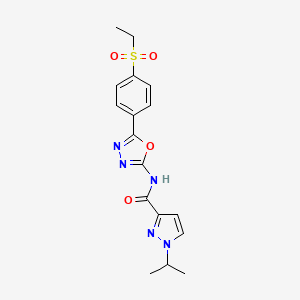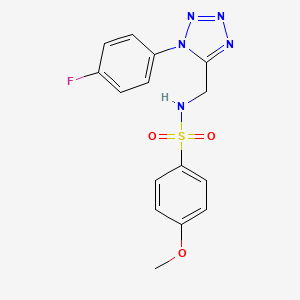
N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a sulfonamide derivative, which is a common motif in pharmaceutical chemistry. Sulfonamides are known for their antibacterial properties and are used in a variety of drugs .
Molecular Structure Analysis
The molecular structure of this compound would consist of a tetrazole ring attached to a 4-fluorophenyl group and a 4-methoxybenzenesulfonamide group. The fluorine atom on the phenyl ring could potentially participate in hydrogen bonding, influencing the compound’s physical and chemical properties .Chemical Reactions Analysis
As a sulfonamide derivative, this compound might undergo reactions typical of sulfonamides, such as hydrolysis under acidic or alkaline conditions. The tetrazole ring might participate in click reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the sulfonamide and tetrazole groups could contribute to its solubility in water, while the fluorophenyl group could influence its lipophilicity .Scientific Research Applications
Photodynamic Therapy Applications
One study focuses on the synthesis and characterization of new compounds that include benzenesulfonamide derivatives, highlighting their potential in photodynamic therapy. These compounds exhibit useful properties as photosensitizers, such as good fluorescence, high singlet oxygen quantum yield, and suitable photodegradation quantum yield. This suggests their significant potential as Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Potential
Another study involves the synthesis and evaluation of aminothiazole-paeonol derivatives, showing high anticancer potential against various cancer cell lines. Among these, certain derivatives showed potent inhibitory activity, suggesting these compounds as promising leads for developing anticancer agents, especially for treating gastrointestinal adenocarcinoma (Tsai et al., 2016).
COX-2 Inhibition for Anti-inflammatory Applications
Research on 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives has identified compounds with potent, selective inhibition of the COX-2 enzyme, demonstrating potential applications in treating inflammatory conditions. One compound, in particular, showed high selectivity and oral activity, indicating its promise for clinical applications in rheumatoid arthritis, osteoarthritis, and acute pain management (Hashimoto et al., 2002).
Structural Insights for Drug Design
The crystal structures of derivatives, including N-(4-fluorophenyl)-4-methoxybenzenesulfonamide, provide valuable insights into their molecular architecture. These findings contribute to our understanding of their interaction potentials, which is crucial for drug design and development processes (Rodrigues et al., 2015).
Enantioselective Fluorination
The synthesis of N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI) showcases a novel approach to sterically demanding electrophilic fluorination, improving enantioselectivity in fluorination reactions. This development opens new avenues in the synthesis of fluorinated organic compounds, which are important in medicinal chemistry and drug design (Yasui et al., 2011).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN5O3S/c1-24-13-6-8-14(9-7-13)25(22,23)17-10-15-18-19-20-21(15)12-4-2-11(16)3-5-12/h2-9,17H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOTHACYFTYRZQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCC2=NN=NN2C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Ethyl-3-methyl-1-sulfanylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2408459.png)

![N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-4-fluorobenzene-1-sulfonamide](/img/structure/B2408462.png)
![N,N-dimethyl-2-[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetamide](/img/structure/B2408463.png)

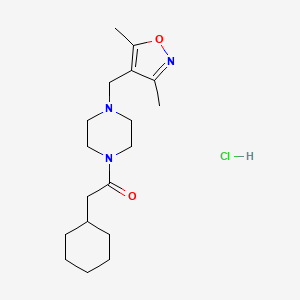
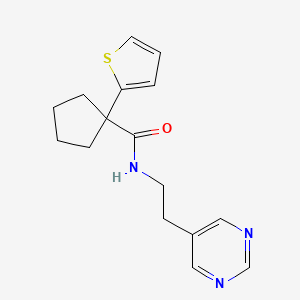
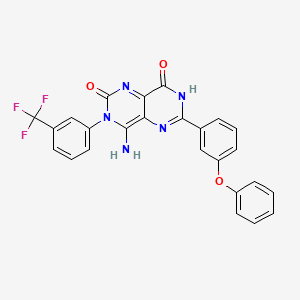
![N-(5-chloro-2-methoxyphenyl)-2-(2-(pyridin-4-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2408473.png)
![1-((6-Hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxamide](/img/structure/B2408474.png)
![9-(4-ethylphenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2408476.png)
![4-(2-ethylbutanoyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B2408477.png)
